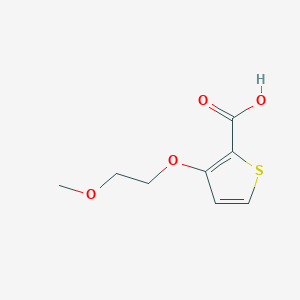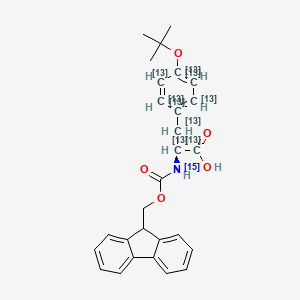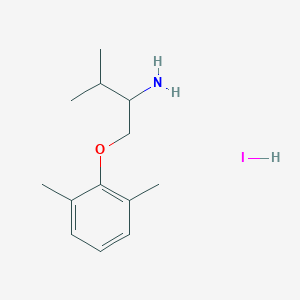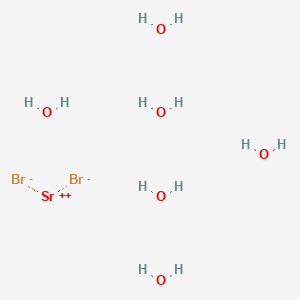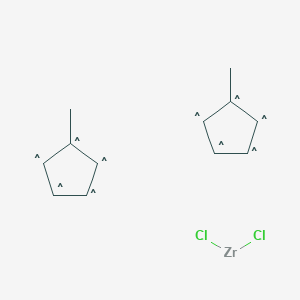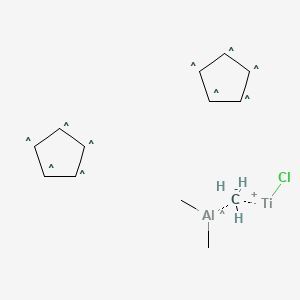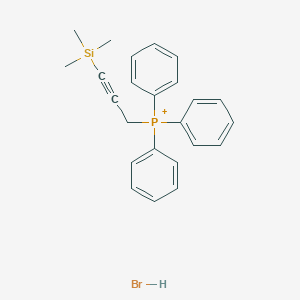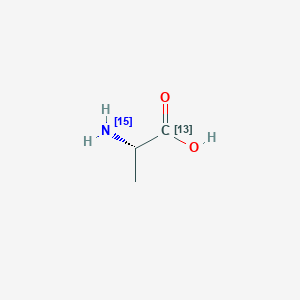
8-MA-cAMP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylamino-cyclic adenosine monophosphate (8-MA-cAMP) is a cyclic adenosine monophosphate analog that acts as a site-selective activator of protein kinase A. It has similar affinity for the B site of both type I and type II protein kinase A. This compound is used in conjunction with priming analogs that show site A preference, such as 8-piperidinyl cyclic adenosine monophosphate, to achieve selective stimulation of type I protein kinase A .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
8-Methylamino-cyclic adenosine monophosphate is synthesized by modifying the natural signal molecule cyclic adenosine monophosphate. The hydrogen in position 8 of the purine nucleobase is replaced by a methylamino group. This modification increases the metabolic stability of the compound towards cyclic nucleotide-responsive phosphodiesterases .
Industrial Production Methods
The industrial production of 8-Methylamino-cyclic adenosine monophosphate involves crystallization or lyophilization of the sodium salt form. The compound is chemically stable under biological conditions and media, but solutions should be stored in the refrigerator and lyophilized for longer storage periods .
Analyse Chemischer Reaktionen
8-Methylamino-cyclic adenosine monophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the amino group.
Substitution: The methylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are commonly used in these reactions. .
Wissenschaftliche Forschungsanwendungen
8-Methylamino-cyclic adenosine monophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a site-selective activator of protein kinase A in various biochemical assays.
Biology: Helps in studying the role of cyclic adenosine monophosphate in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where cyclic adenosine monophosphate signaling is disrupted.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
8-Methylamino-cyclic adenosine monophosphate acts as a site-selective activator of protein kinase A by binding to the B site of both type I and type II protein kinase A. This binding leads to the activation of protein kinase A, which in turn phosphorylates various target proteins involved in cellular signaling pathways. The compound is often used in combination with analogs that show site A preference to achieve selective stimulation of type I protein kinase A .
Vergleich Mit ähnlichen Verbindungen
8-Methylamino-cyclic adenosine monophosphate is unique due to its site-selective activation of protein kinase A. Similar compounds include:
8-Piperidinyl cyclic adenosine monophosphate: Shows site A preference and is used in combination with 8-Methylamino-cyclic adenosine monophosphate for selective stimulation of type I protein kinase A.
8-Bromo cyclic adenosine monophosphate: Another cyclic adenosine monophosphate analog with different site selectivity and biological activity
Eigenschaften
Molekularformel |
C11H14N6NaO6P |
|---|---|
Molekulargewicht |
380.23 g/mol |
IUPAC-Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H15N6O6P.Na/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-6(18)7-4(22-10)2-21-24(19,20)23-7;/h3-4,6-7,10,18H,2H2,1H3,(H,13,16)(H,19,20)(H2,12,14,15);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI-Schlüssel |
PYXGPPLPPUIPRE-MCDZGGTQSA-M |
Isomerische SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O)N.[Na+] |
Kanonische SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)[O-])O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
